Crocatone

Catalog No.
S1481432
CAS No.
19937-86-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocatone

CAS Number

19937-86-1

Product Name

Crocatone

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3

InChI Key

VQZAATPWXSLYBI-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2

Canonical SMILES

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2

Crocatone is a sesquiterpene compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This compound is primarily derived from plants in the Piper genus and exhibits a unique structural configuration that contributes to its distinct properties.

Historical Context:

Crocatone is a crystalline compound extracted from the water dropwort plant (Oenanthe crocata L.). Early scientific research on crocatone focused on its potential medicinal properties. Studies conducted in the 1950s investigated its use in the treatment of hyperthyroidism. However, further research revealed that crocatone was not effective in managing the condition and could even be toxic in high doses. (Source)

Research on Biological Activity:

Despite not being a viable treatment option for hyperthyroidism, research has continued to explore the biological activities of crocatone. Studies suggest that it may possess anticancer properties by inhibiting the growth and proliferation of certain cancer cell lines. However, these studies were primarily conducted in vitro (laboratory settings) and further research is needed to determine its in vivo (in living organisms) efficacy and safety. (Source: )

, particularly those involving oxidation and reduction processes. It can undergo transformations such as:

  • Oxidation: Crocatone can be oxidized to form more complex structures, which can enhance its biological activity.
  • Esterification: Reaction with alcohols can yield esters, which may have improved solubility and bioavailability.
  • Nucleophilic attacks: The carbonyl group in crocatone can act as an electrophile, allowing it to react with nucleophiles in biochemical pathways.

Crocatone exhibits a range of biological activities, including:

  • Anticancer Properties: Research indicates that crocatone has cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapies .
  • Antimicrobial Activity: Crocatone shows promise as an antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential .

The synthesis of crocatone can be achieved through several methods:

  • Natural Extraction: Crocatone is often extracted from Piper species, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functional group modifications.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce crocatone offers a sustainable alternative to chemical synthesis

    Crocatone's applications span various fields:

    • Pharmaceuticals: Its anticancer and antimicrobial properties make it a candidate for drug development.
    • Agriculture: As a natural pesticide, crocatone could help manage pest populations without the environmental impact of synthetic chemicals.
    • Cosmetics: Due to its bioactive properties, crocatone is explored for use in skincare products.

Studies on crocatone's interactions with biomolecules reveal its ability to influence enzyme activity and protein interactions. For instance:

  • Crocatone has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially enhancing or inhibiting their functions depending on the context.
  • Interaction studies suggest that crocatone can bind to specific receptors, leading to downstream effects on cellular signaling pathways.

Crocatone is structurally and functionally similar to several other sesquiterpenes. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
PiplartineAmide AlkaloidAnticancer, anti-inflammatoryDerived from Piper species
Turcicanol ASesquiterpeneCytotoxicContains additional hydroxyl groups
Galbanic AcidSesquiterpeneAntimicrobialExhibits strong antibacterial properties

Uniqueness of Crocatone

Crocatone's unique structural features, such as its specific carbonyl placement and sesquiterpene backbone, distinguish it from other compounds. Its dual role as both an antimicrobial and anticancer agent makes it particularly valuable in therapeutic contexts.

XLogP3

1.9

Other CAS

19937-86-1

Wikipedia

Latifolone

Dates

Modify: 2023-09-13

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